Fluvastatin t-butyl ester, (-)- is a synthetic derivative of fluvastatin, which belongs to the statin class of medications. Statins are primarily utilized for lowering cholesterol levels and mitigating the risk of cardiovascular diseases. This compound acts as a prodrug, converting into its active form, fluvastatin, within the body. The primary mechanism involves the inhibition of hydroxymethylglutaryl-coenzyme A reductase, an enzyme critical for cholesterol biosynthesis .
Fluvastatin t-butyl ester, (-)- is classified as a chemical compound with the molecular formula and a molecular weight of approximately 467.57 Da. It features two defined stereocenters and is known for its optical activity . The compound has been studied for its potential therapeutic applications in managing hypercholesterolemia and related cardiovascular conditions.
The synthesis of fluvastatin t-butyl ester, (-)- typically involves several key steps:
Fluvastatin t-butyl ester, (-)- participates in various chemical reactions that are crucial for its conversion into fluvastatin:
The mechanism by which fluvastatin t-butyl ester, (-)- exerts its effects involves:
Fluvastatin t-butyl ester, (-)- exhibits several notable physical and chemical properties:
These properties play a significant role in its handling and application in pharmaceutical formulations .
Fluvastatin t-butyl ester, (-)- has several applications in scientific research:
Fluvastatin t-butyl ester, (-)-, is a chemically modified intermediate of the cholesterol-lowering agent fluvastatin, characterized by its specific stereochemistry and ester functionality. The compound’s molecular formula is C₂₈H₃₄FNO₄, with a molecular weight of 467.57 g/mol [2] [5]. Its core structure consists of a fluorophenyl-substituted indole ring connected to a heptenoic acid chain, where the carboxylic acid group is masked by a tert-butyl ester moiety. The (-)- designation indicates the enantiomer with (3R,5S) absolute configuration, critical for its biological relevance [5] [7].
The compound exhibits two defined stereocenters at positions C3 and C5 of the heptenoic acid chain and one E-configured alkene (C6=C7). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the trans spatial arrangement of the 3,5-dihydroxy groups, which mirrors the pharmacophoric orientation of active statins [2] [10]. The (-)-enantiomer’s absolute configuration is designated as follows:
Property | (-)-Enantiomer | (+)-Enantiomer |
---|---|---|
Absolute Configuration | (3R,5S,6E) | (3S,5R,6E) |
CAS Registry Number | 194934-96-8 [5] | 194935-03-0 [3] |
UNII Code | 9M28SIF9WZ [2] | O96Z7NCT9A [3] |
InChI Key | USGKHYXJISAYPE-UQECUQMJSA-N [2] | USGKHYXJISAYPE-TYOAQRMGSA-N [3] |
Stereochemical purity is essential for function, as the (3R,5S) configuration aligns with HMG-CoA reductase’s substrate binding site. The E-alkene ensures optimal spatial extension of the dihydroxyheptenoic chain [10].
CC(C)N1C(\C=C\[C@@H](O)C[C@@H](O)CC(=O)OC(C)(C)C)=C(C2=C1C=CC=C2)C3=CC=C(F)C=C3
[2] InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1
[2] Density functional theory (DFT) calculations corroborate the stability of the (3R,5S) conformation, with an energy barrier >30 kcal/mol preventing spontaneous epimerization [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8